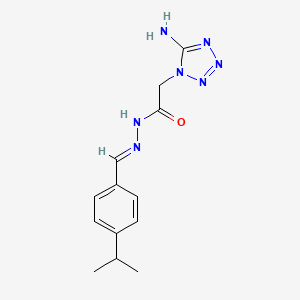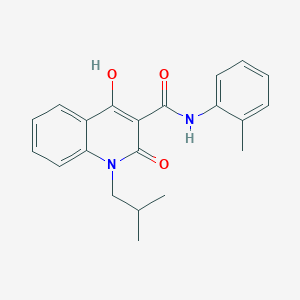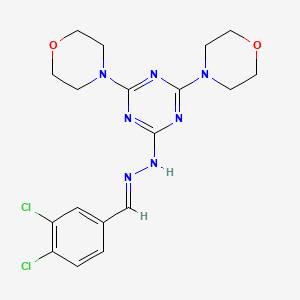![molecular formula C19H14ClN3O2 B3862220 phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
Übersicht
Beschreibung
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as AG1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR signaling pathway. In addition, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which minimizes off-target effects. It is also relatively stable and can be easily synthesized in the lab. However, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its relatively low potency compared to other EGFR inhibitors and its poor solubility in water.
Zukünftige Richtungen
There are several future directions for research on phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. Another area of interest is the investigation of the potential therapeutic applications of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with EGFR signaling dysregulation. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-6-8-17(9-7-16)22-19(24)25-23-18(14-4-2-1-3-5-14)15-10-12-21-13-11-15/h1-13H,(H,22,24)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRTAIUIVEINI-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
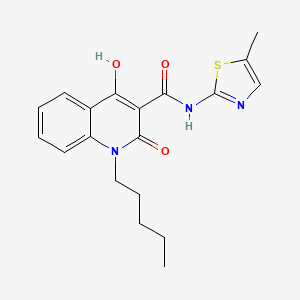
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
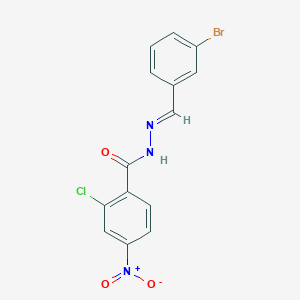
![N-isopropyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862169.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile](/img/structure/B3862180.png)
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)
